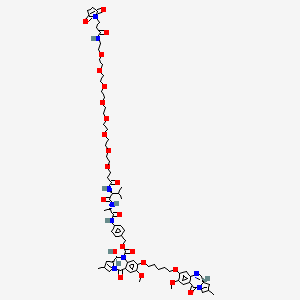
2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid
Übersicht
Beschreibung
“2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid” is a compound that has been used in various chemical reactions . It has been synthesized by a Diels–Alder reaction of levopimaric acid and this compound . The new compounds were characterized using elemental analysis and NMR spectroscopy .
Synthesis Analysis
The synthesis of “this compound” involves a Diels–Alder reaction of levopimaric acid, which occurs in pine sap (~30%), with this compound . The reaction after 17 days was stereoselective and formed two regioisomers 2a and 2b in 81% yield .Molecular Structure Analysis
The molecular structure of “this compound” was established using NMR spectroscopy and elemental analysis . The ratio of 2a: 2b was 7:1 and was established using the integrated intensity of the H-1 singlet in PMR spectra .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of new derivatives of levopimaric acid containing a thiazolidinedione fragment .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
New derivatives of levopimaric acid containing a thiazolidinedione fragment were synthesized through the Diels–Alder reaction with 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid. These compounds were characterized using NMR spectroscopy, demonstrating the versatility of this acid in synthesizing chemically modified compounds (Vafina et al., 2014).
Antimicrobial Activity
A series of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin showed notable antibacterial activity, particularly against Gram-positive bacterial strains. This highlights the potential of this compound in developing antimicrobial agents (Trotsko et al., 2018). Additionally, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited weak to moderate antibacterial and antifungal activity, emphasizing its potential in antimicrobial research (Abd Alhameed et al., 2019).
Enzyme Inhibition
This acid was used in preparing carboxylate inhibitors selective for carbonic anhydrase IX/XII. The compounds showed submicromolar inhibition of human carbonic anhydrase XII, indicating its potential application in enzyme inhibition related to various physiological and pathological processes (Abd Alhameed et al., 2020).
Antioxidant Properties
A series of novel 1,3,4-thia(oxa)diazole substituted acetamides demonstrated significant antioxidant activity. This suggests the potential of this compound in developing antioxidants, with one compound showing a radical scavenging ability comparable to ascorbic acid (Lelyukh et al., 2021).
Wirkmechanismus
Target of Action
It’s known that thiazolidinedione derivatives, which this compound is a part of, exhibit anti-inflammatory , antibacterial , antituberculosis , antifungal , and anti-HIV activity. These activities suggest that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
It’s known that the compound was synthesized by a diels–alder reaction of levopimaric acid and 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving a cycloaddition reaction.
Biochemical Pathways
Given the known activities of thiazolidinedione derivatives, it can be inferred that the compound may affect pathways related to inflammation, bacterial growth, tuberculosis, fungal growth, and hiv replication .
Result of Action
Given the known activities of thiazolidinedione derivatives, it can be inferred that the compound may have anti-inflammatory, antibacterial, antituberculosis, antifungal, and anti-hiv effects .
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)